1-フェニルシクロブタンカルバルデヒド

概要

説明

Synthesis Analysis

The synthesis of compounds similar to 1-Phenyl-cyclobutanecarbaldehyde involves various strategies. For example, gold-catalyzed cycloisomerizations have been utilized to prepare related structures, indicating the potential for gold-catalyzed methods in synthesizing such compounds (Kothandaraman et al., 2011). Additionally, reactions of 1-aryl-pyrazole-carbaldehydes have demonstrated the formation of complex structures through nucleophilic substitution and condensation processes, suggesting that similar reactivity could be applied to the synthesis of 1-Phenyl-cyclobutanecarbaldehyde (Orrego Hernandez et al., 2015).

Molecular Structure Analysis

The molecular structure of related cyclobutane compounds has been extensively studied, revealing insights into their conformation and bonding. For instance, 1-Methyl-1-phenyl-3-[1-hydroxyimino-2-(succinimido)ethyl]cyclobutane exhibits a puckered cyclobutane ring with cis-positioned substituents, hinting at the structural features that 1-Phenyl-cyclobutanecarbaldehyde might display (Dinçer et al., 2004).

Chemical Reactions and Properties

Cyclobutane compounds undergo a variety of chemical reactions due to their strained ring system. Photoreduction studies of cycloalkanecarbaldehydes have provided insight into their reactivity, including hydrogen abstraction and radical formation, which could be relevant to understanding the chemical behavior of 1-Phenyl-cyclobutanecarbaldehyde (Funke & Cerfontain, 1976).

Physical Properties Analysis

Physical properties such as melting points, boiling points, and solubility are crucial for understanding the behavior of chemical compounds. While specific data on 1-Phenyl-cyclobutanecarbaldehyde is not readily available, studies on similar compounds can provide insights. For example, the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates offer valuable information on the physical properties of cyclobutane derivatives, suggesting that 1-Phenyl-cyclobutanecarbaldehyde would possess unique characteristics conducive to polymerization and materials science applications (Drujon et al., 1993).

Chemical Properties Analysis

The chemical properties of 1-Phenyl-cyclobutanecarbaldehyde, including reactivity, stability, and functional group behavior, are influenced by its cyclobutane core and phenyl substitution. Research on cyclobutane derivatives indicates that these compounds exhibit a range of reactivities, such as cycloadditions and ring-opening reactions, which could be extrapolated to understand the chemical properties of 1-Phenyl-cyclobutanecarbaldehyde (Matsuo et al., 2008).

科学的研究の応用

有機合成

“1-フェニルシクロブタンカルバルデヒド”は有機合成で使用されます . これは、さまざまな有機化合物を構築するために使用できる汎用性の高い試薬です .

環状骨格の構築

この化合物は、多くの生物活性分子において重要な構造である環状骨格の構築に使用されてきました . これらの環状骨格は、天然物や医薬品分子を含む多くの生物活性分子に広く分布しています .

N-ヘテロ環状カルベン(NHC)触媒

“1-フェニルシクロブタンカルバルデヒド”は、N-ヘテロ環状カルベン(NHC)触媒で使用できます . NHCは、一般的で入手しやすい小分子から、医薬品および生物学的に重要な分子を迅速に構築する有望な有機触媒の一種です .

生物活性環状骨格の構築

この化合物は、生物活性環状骨格の構築に使用されてきました . 環状骨格を合成する手法である環状付加反応は、4~8員環構造化合物の構築に使用されてきました .

ヘテロ環状骨格の合成

NHCは、その簡便な調製、安定な構造、および低毒性のために、ヘテロ環状骨格を合成するための非常に効果的な有機触媒となっています . したがって、“1-フェニルシクロブタンカルバルデヒド”は、キノリン骨格の構築にも広く用いられています

作用機序

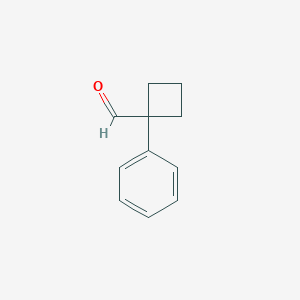

1-Phenylcyclobutanecarbaldehyde, also known as Cyclobutanecarboxaldehyde, 1-phenyl- or 1-Phenyl-cyclobutanecarbaldehyde, is a chemical compound with the molecular formula C11H12O and a molecular weight of 160.22 The understanding of its mechanism of action is still under investigation

Target of Action

The primary targets of 1-Phenylcyclobutanecarbaldehyde are currently unknown. The identification of a compound’s targets is a crucial step in drug discovery and can be approached by direct biochemical methods, genetic interactions, or computational inference .

Mode of Action

The mode of action of 1-Phenylcyclobutanecarbaldehyde is not well-documented. Generally, the mode of action of a compound refers to how it interacts with its target and the resulting changes that occur. This can involve binding to specific proteins, disrupting cellular processes, or inducing certain biochemical reactions .

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding these pathways can help elucidate the downstream effects of a compound’s action.

Pharmacokinetics

Pharmacokinetics studies are crucial for understanding how a drug is processed in the body .

Result of Action

These effects can include changes in cellular function, gene expression, or protein activity .

Action Environment

Environmental factors can include pH, temperature, and the presence of other compounds .

特性

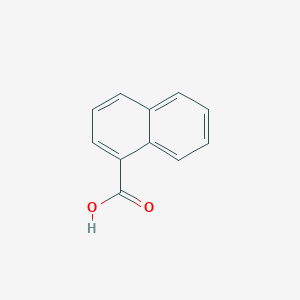

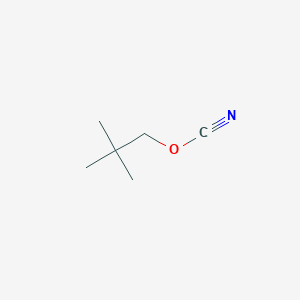

IUPAC Name |

1-phenylcyclobutane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCECDJPMXUAMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481310 | |

| Record name | 1-Phenyl-cyclobutanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1469-83-6 | |

| Record name | 1-Phenyl-cyclobutanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。